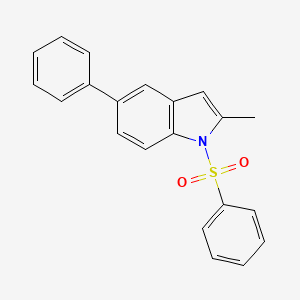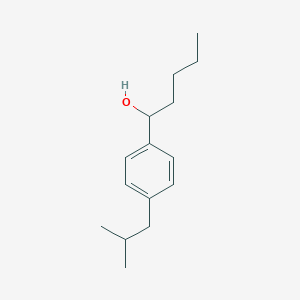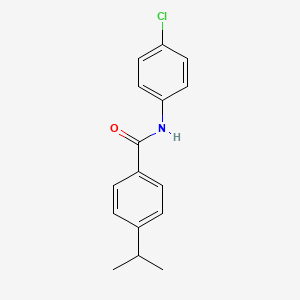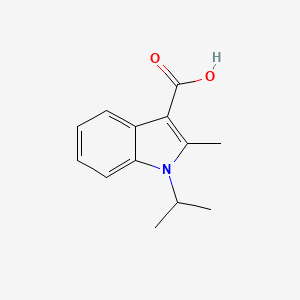![molecular formula C23H24O3 B8543642 4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid](/img/structure/B8543642.png)
4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid
Descripción general
Descripción
4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid is a complex organic compound characterized by its unique structural features
Métodos De Preparación
The synthesis of 4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid involves multiple steps, typically starting with the preparation of the cyclopropyl and phenylethynyl intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: Researchers explore its potential as a bioactive molecule with possible therapeutic effects.
Medicine: It may be investigated for its pharmacological properties and potential as a drug candidate.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid include other phenylethynyl derivatives and cyclopropyl-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H24O3 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C23H24O3/c1-4-19-15-18(6-5-17-7-10-20(11-8-17)22(24)25)9-12-21(19)23(13-14-23)26-16(2)3/h7-12,15-16H,4,13-14H2,1-3H3,(H,24,25) |
Clave InChI |
NWXVQFOTHWIALB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)C(=O)O)C3(CC3)OC(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyridine](/img/structure/B8543563.png)
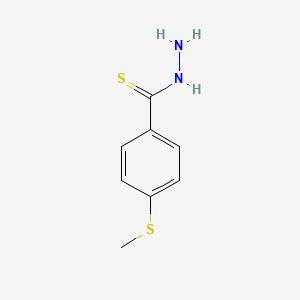
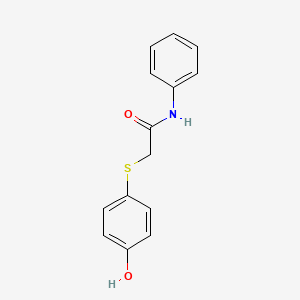
![N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8543578.png)
![5-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}thiophene-2-carboxylic acid](/img/structure/B8543584.png)
![Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester](/img/structure/B8543589.png)
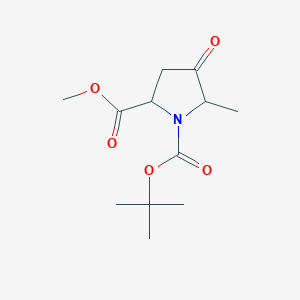
![7-Nitro-[1,2]naphthoquinone](/img/structure/B8543601.png)
![4-Chloro-5-phenylfuro[2,3-d]pyrimidine](/img/structure/B8543604.png)
